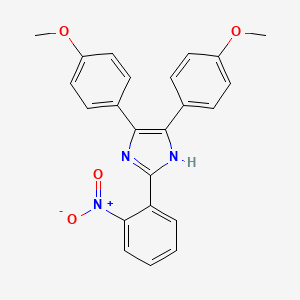
4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole
説明
4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole, also known as DAPI (4',6-diamidino-2-phenylindole), is a fluorescent dye commonly used in scientific research. DAPI is a small molecule that binds to DNA, making it useful for various applications in biology and medicine.
科学的研究の応用
4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole is widely used in scientific research for various applications. It is commonly used as a fluorescent stain for DNA in microscopy and flow cytometry. 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole can also be used to stain apoptotic cells, as it binds to fragmented DNA. Additionally, 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole can be used to study the structure and function of nucleic acids, such as DNA and RNA. It has also been used in the diagnosis and treatment of cancer, as well as other diseases.
作用機序
The mechanism of action of 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole involves its binding to DNA. 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole is a minor groove binder, which means it binds to the grooves in the DNA helix. The binding of 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole to DNA causes a fluorescence emission, which can be detected using various techniques. The binding of 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole to DNA can also cause changes in the conformation of the DNA, which can be useful for studying the structure and function of nucleic acids.
Biochemical and Physiological Effects:
4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole is generally considered to be non-toxic and has low mutagenic potential. However, it should be used with caution, as it can cause DNA damage at high concentrations. 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole has been shown to induce apoptosis in some cell types, but the mechanism of this effect is not fully understood. 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole can also interfere with some DNA-binding proteins, which can affect their function.
実験室実験の利点と制限
One advantage of using 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole is its high specificity for DNA. It is also easy to use and can be detected using simple equipment. However, 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole has some limitations. It requires UV excitation, which can damage cells and DNA. It is also not suitable for live cell imaging, as it requires fixation of the cells. Additionally, 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole can interfere with some DNA-binding proteins, which can affect their function.
将来の方向性
There are many potential future directions for the use of 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole in scientific research. One area of interest is the development of new fluorescent dyes that can be used for live cell imaging. Another area of interest is the use of 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole in the diagnosis and treatment of cancer and other diseases. Additionally, 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole could be used to study the structure and function of other nucleic acids, such as RNA and epigenetic modifications. Overall, 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole is a versatile molecule with many potential applications in biology and medicine.
特性
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-29-17-11-7-15(8-12-17)21-22(16-9-13-18(30-2)14-10-16)25-23(24-21)19-5-3-4-6-20(19)26(27)28/h3-14H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHWPAGSEDOPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B3728362.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B3728367.png)
![N-(3-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3728382.png)
![2-hydroxybenzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3728392.png)
![methyl 3-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]benzoate](/img/structure/B3728400.png)
![2-({[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3728406.png)
![N-(5-chloro-2-methoxyphenyl)-N'-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B3728408.png)
![3-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B3728410.png)
![2-[(4-bromobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B3728411.png)
![N-{[(3-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3728417.png)
![6-bromo-2-[2-(2-hydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3728420.png)
![ethyl 4-[(imino{[6-(2-methoxy-2-oxoethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]amino}methyl)amino]benzoate](/img/structure/B3728427.png)
![6-amino-2-{[2-(2-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B3728447.png)
![4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B3728455.png)